molecular formula C15H16BrNO B421170 9-(2-bromoethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

9-(2-bromoethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B421170
M. Wt: 306.2g/mol
InChI Key: PLDRPIZGNVJBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-bromoethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a useful research compound. Its molecular formula is C15H16BrNO and its molecular weight is 306.2g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(2-bromoethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-bromoethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

9-(2-bromoethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Molecular Formula

C15H16BrNO

Molecular Weight

306.2g/mol

IUPAC Name

9-(2-bromoethyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one

InChI

InChI=1S/C15H16BrNO/c1-10-5-6-13-12(9-10)11-3-2-4-14(18)15(11)17(13)8-7-16/h5-6,9H,2-4,7-8H2,1H3

InChI Key

PLDRPIZGNVJBSH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CCBr

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

199 g. (1 mole) of 6-methyl-1,2,3,4-tetrahydrocarbazol-1-one (m.p.: 199° C., as given in literature: 194°-195° C., 195°-196° C., 195° C., cf. Bloink and Pausacker loc. cit. page 1330), 1520 g. (8.1 moles), 1,2-dibromoethane and 1000 ml. (7.5 moles) of aqueous sodium hydroxide solution (30% strength) are taken initially and admixed, while stirring at room temperature, with 4.25 g. (12.5 m mole) of tetrabutylammoniumhydrogensulfate dissolved in 25 ml of water. With a slight temperature rise, the reaction sets in and while continuously stirring, comes to an end after some seven hours' time. For working up, the aqueous alkaline layer is separated, the organic layer washed with water and the excess dibromoethane distilled off in vacuo. The residue is recrystallized from 200 ml. of ethanol. 281 g. (92% of the theoretical) of 6-methyl-9-(2-ethylbromide)-1,2,3,4-tetrahydrocarbazol-1-one (melting at 103° C.). The amount of the tetrabutylammoniumhydrogensulfate used as catalyst can be reduced to 5 m moles per 1 mole of the carbazolone employed, but the reaction takes twice as long when this change is made.
Quantity
1 mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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7.5 mol
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reactant
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Name
carbazolone
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1 mol
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reactant
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0 (± 1) mol
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catalyst
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Quantity
25 mL
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solvent
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Synthesis routes and methods II

Procedure details

199 g. (1 mole) of 6-methyl-1,2,3,4-tetrahydrocarbazol-1-one and 376 g. (2 moles) of 1,2-dibromoethane are dissolved in 1000 ml. of toluene and stirred together with 1000 ml. of sodium hydroxide solution and 4.25 g. (12.5 m moles) of tetrabutylammoniumhydrogensulfate for 10 hours at 60° C. After evaporating the aqueous layer, distilling off the solvent and recrystallizing the residual crude product, 275 g. of 6-methyl-9-(2-bromoethyl)-1,2,3,4-tetrahydrocarbazol-1-one (90% of the theoretical) melting at 102° to 103° C. are obtained.
Quantity
1 mol
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reactant
Reaction Step One
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2 mol
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

199 g. (1 mole) of 6-methyl-1,2,3,4-tetrahydrocarbazol-1-one (m.p.: 199° C., as given in literature: 194°-195° C., 195°-196° C., 195° C., cf. Bloink and Pausacker loc. cit. page 1330), 1520 g. (8.1 moles), 1.2-dibromoethane and 1000 ml. (7.5 moles) of aqueous sodium hydroxide solution (30% strength) are taken initially and admixed, while stirring at room temperature, with 4.25 g. (12.5 m mole) of tetrabutylammoniumhydrogensulfate dissolved in 25 ml of water. With a slight temperature rise, the reaction sets in and while continuously stirring, comes to an end after some seven hours' time. For working up, the aqueous alkaline layer is separated, the organic layer washed with water and the excess dibromoethane distilled off in vacuo. The residue is recrystallized from 200 ml. of ethanol. Obtained are 281 g.=92% of the theoretical of 6-methyl-9-(2-ethylbromide)-1,2,3,4-tetrahydrocarbazol-1-one melting at 103° C. The amount of the tetrabutylammoniumhydrogensulfate used as catalyst can be reduced to 5 m moles per 1 mole of the carbazoline employed. During the procedure the reaction takes twice as long.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
7.5 mol
Type
reactant
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[Compound]
Name
6-methyl-9-(2-ethylbromide)-1,2,3,4-tetrahydrocarbazol-1-one
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mol
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reactant
Reaction Step Five
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0 (± 1) mol
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catalyst
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
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0 (± 1) mol
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catalyst
Reaction Step Seven

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